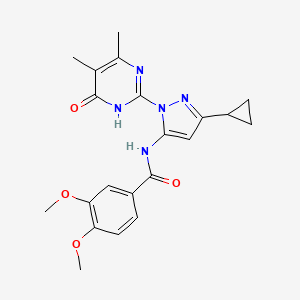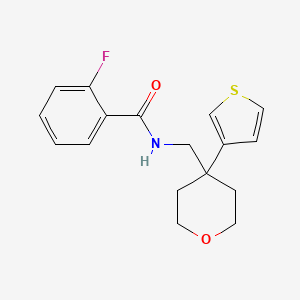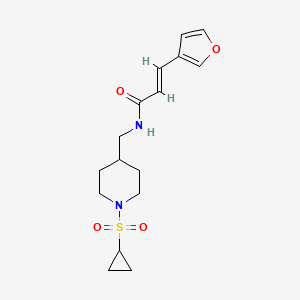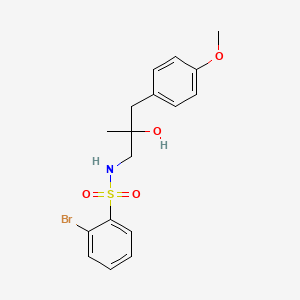
2-bromo-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the types of reactions it can participate in .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity .Applications De Recherche Scientifique
Photodynamic Therapy Applications
Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, which share structural similarities with the compound , highlights their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in PDT. Their spectroscopic, photophysical, and photochemical properties have been characterized, demonstrating their significant potential for cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).
Green Chemistry in Chemical Synthesis
The high nucleophilicity of bromide ions has been utilized in green chemistry protocols for the regeneration of phenols from ethers, demonstrating an environmentally friendly approach to chemical synthesis. This method involves the use of ionic liquid halide nucleophilicity for the cleavage of ethers, providing a green protocol for the regeneration of phenols with high yield. Such methodologies emphasize the utility of bromide-containing compounds in facilitating nucleophilic displacement reactions, which could be relevant to the manipulation and functionalization of the compound (Boovanahalli, Kim, & Chi, 2004).
Nonlinear Optical Materials
The synthesis of 4-amino-1-methylpyridinium benzenesulfonate salts, which are structurally related to the compound , demonstrates the potential of such compounds in the development of materials for second-order nonlinear optics. These salts exhibit noncentrosymmetric structures, making them suitable for applications in nonlinear optics, such as frequency doubling (second harmonic generation). The study provides insights into the molecular structures and evaluates the components of the second-harmonic tensor coefficient, highlighting the application of benzenesulfonamide derivatives in the field of materials science (Anwar, Okada, Oikawa, & Nakanishi, 2000).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO4S/c1-17(20,11-13-7-9-14(23-2)10-8-13)12-19-24(21,22)16-6-4-3-5-15(16)18/h3-10,19-20H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUVCHJAXOZJHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNS(=O)(=O)C2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

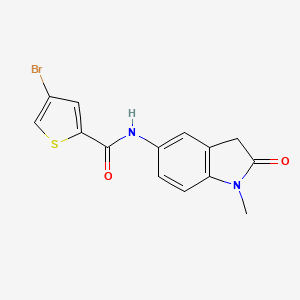
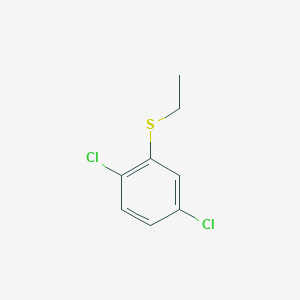
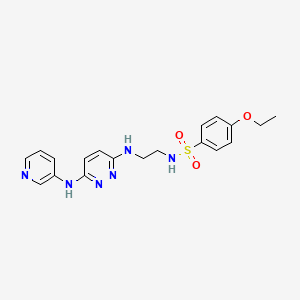
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2784985.png)
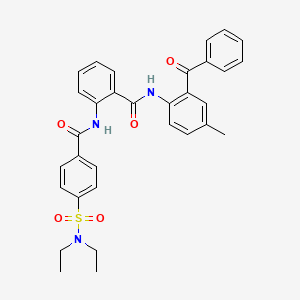
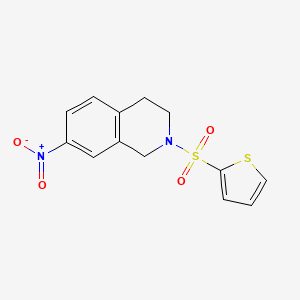
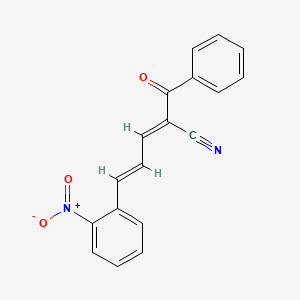
![3-Ethenylsulfonyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2784995.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2784996.png)
![Ethyl 5-[2-[(2,4-dichlorobenzoyl)amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate](/img/structure/B2784997.png)
![4-[benzyl(methyl)sulfamoyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2784998.png)
